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molecular formula H4NaO7P2 B148038 Sodium Pyrophosphate CAS No. 7722-88-5

Sodium Pyrophosphate

Cat. No. B148038
M. Wt: 200.96 g/mol
InChI Key: MHXGNUVRVJWHJK-UHFFFAOYSA-N
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Patent
US07449577B2

Procedure details

In 300 g of water was dispersed 0.5 mol of sodium pyrophosphate. The dispersion was cooled to 10° C., and 1 mol of hydrochloric acid was added thereto. To the dispersion was added 0.5 mol of piperazine (purity: 97%) dissolved in 800 g of water at 20° C. or lower, whereupon a white solid precipitated. The reaction system was stirred at 10° C. for 3 hours. The white solid was collected by filtration and washed with water. To the filtrate was added 300 g of methanol, and the thus precipitated white solid was collected by filtration and washed with methanol and water. The combined white solid was dried to give 0.23 mol of piperazine pyrophosphate as a white powder.
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0.5 mol
Type
reactant
Reaction Step Two
Quantity
0.5 mol
Type
reactant
Reaction Step Three
Name
Quantity
300 g
Type
solvent
Reaction Step Three
Name
Quantity
800 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O-:1][P:2]([O:5][P:6]([O-:9])([O-:8])=[O:7])(=[O:4])[O-:3].[Na+].[Na+].[Na+].[Na+].Cl.[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1>O>[OH:3][P:2]([O:5][P:6]([OH:9])([OH:8])=[O:7])(=[O:1])[OH:4].[NH:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1 |f:0.1.2.3.4,8.9|

Inputs

Step One
Name
Quantity
1 mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0.5 mol
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
0.5 mol
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Name
Quantity
300 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
800 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction system was stirred at 10° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
lower, whereupon a white solid precipitated
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
To the filtrate was added 300 g of methanol
FILTRATION
Type
FILTRATION
Details
the thus precipitated white solid was collected by filtration
WASH
Type
WASH
Details
washed with methanol and water
CUSTOM
Type
CUSTOM
Details
The combined white solid was dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OP(O)(=O)OP(=O)(O)O.N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.23 mol
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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